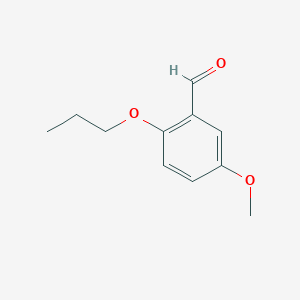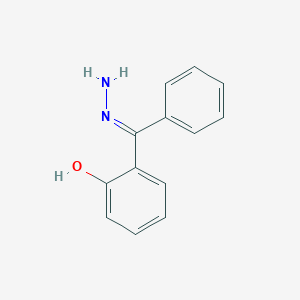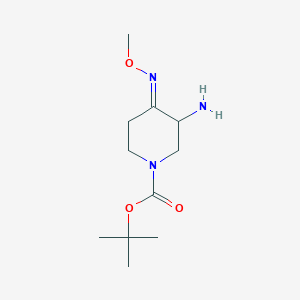
tert-Butyl 3-amino-4-(methoxyimino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-amino-4-(methoxyimino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methoxyimino group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-(methoxyimino)piperidine-1-carboxylate typically involves the following steps:
Oximation: The starting material, tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, undergoes oximation to form the corresponding oxime derivative.
Reduction: The oxime derivative is then reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Protection: The amine group is protected using tert-butyl chloroformate to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-amino-4-(methoxyimino)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in substitution reactions where the methoxyimino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds .
Medicine:
- Explored for its potential use in drug discovery and development.
- Studied for its antimicrobial and antibacterial properties .
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of new materials and polymers .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-amino-4-(methoxyimino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxyimino group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparación Con Compuestos Similares
- tert-Butyl 4-amino-4-(((tributylstannyl)methoxy)methyl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness:
- The presence of the methoxyimino group distinguishes tert-Butyl 3-amino-4-(methoxyimino)piperidine-1-carboxylate from other similar compounds.
- Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C11H21N3O3 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
tert-butyl (4E)-3-amino-4-methoxyiminopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-5-9(13-16-4)8(12)7-14/h8H,5-7,12H2,1-4H3/b13-9+ |
Clave InChI |
DDNYHMIDNBCTQZ-UKTHLTGXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC/C(=N\OC)/C(C1)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=NOC)C(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


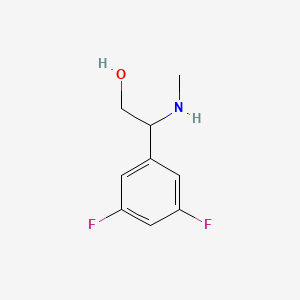
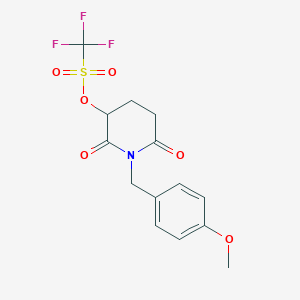
![5-Chloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B15219516.png)
![(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B15219522.png)

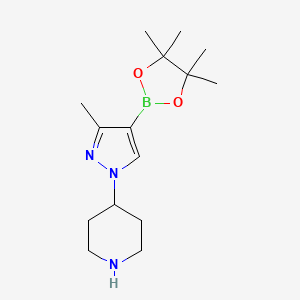
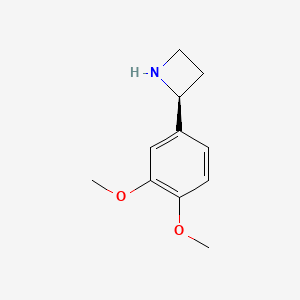

![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)
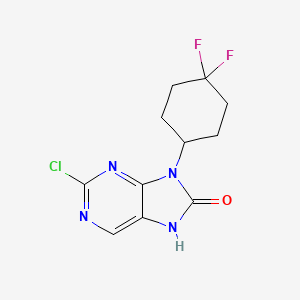
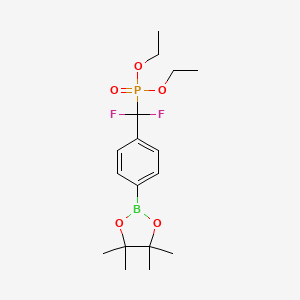
![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
